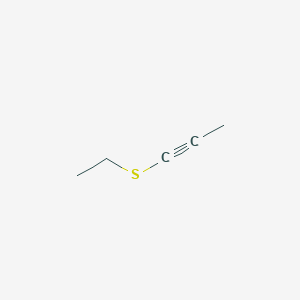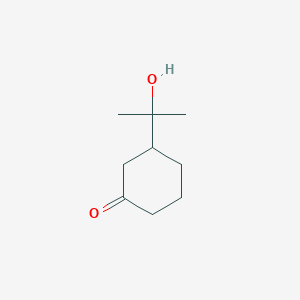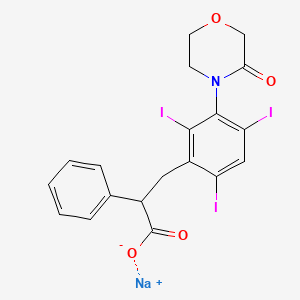
3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is a complex organic compound known for its unique structure and significant applications in various fields. This compound features a morpholino group, a triiodophenyl group, and a phenylpropionic acid moiety, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt typically involves multiple steps, starting with the iodination of a phenylpropionic acid derivative
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropionic acid moiety.
Reduction: Reduction reactions can occur at the triiodophenyl group, leading to the formation of diiodo or monoiodo derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of partially deiodinated derivatives.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triiodophenyl group enhances its binding affinity, while the morpholino group modulates its reactivity. These interactions can lead to the inhibition of enzymatic activity or the activation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Oxomorpholino)-2,4,6-triiodophenylacetic acid sodium salt
- α-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt
Uniqueness
Compared to similar compounds, 3-(3-(3-Oxomorpholino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropionic acid moiety differentiates it from other triiodophenyl derivatives, providing additional sites for chemical modification and enhancing its versatility in research and industrial applications.
Properties
CAS No. |
21761-92-2 |
|---|---|
Molecular Formula |
C19H15I3NNaO4 |
Molecular Weight |
725.0 g/mol |
IUPAC Name |
sodium;2-phenyl-3-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoate |
InChI |
InChI=1S/C19H16I3NO4.Na/c20-14-9-15(21)18(23-6-7-27-10-16(23)24)17(22)13(14)8-12(19(25)26)11-4-2-1-3-5-11;/h1-5,9,12H,6-8,10H2,(H,25,26);/q;+1/p-1 |
InChI Key |
DCZZOZLMDLCOPB-UHFFFAOYSA-M |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C(=C2I)CC(C3=CC=CC=C3)C(=O)[O-])I)I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



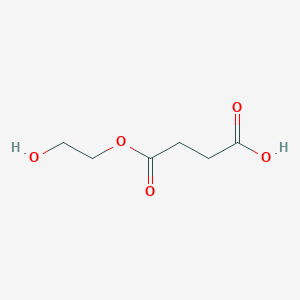
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

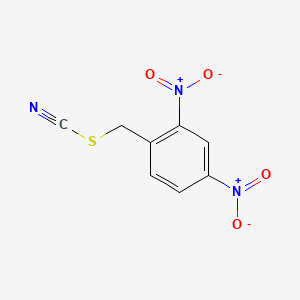

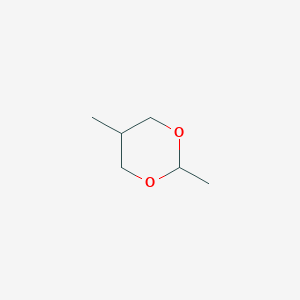
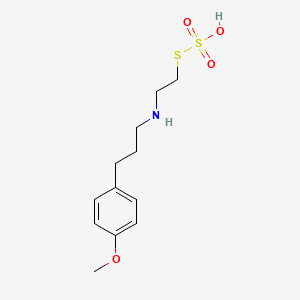
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
